molecular formula C9H10O3 B181338 4-Methoxy-3-methylbenzoic Acid CAS No. 6880-04-2

4-Methoxy-3-methylbenzoic Acid

Cat. No. B181338
CAS RN: 6880-04-2
M. Wt: 166.17 g/mol
InChI Key: DNMUMZLKDOZMEY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzoic Acid, also known as 3-Methyl- p -anisic Acid or 4-Methoxy- m -toluic Acid, is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 .


Synthesis Analysis

The synthesis of 4-Methoxy-3-methylbenzoic Acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-methylbenzoic Acid is 1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) . The InChI key is DNMUMZLKDOZMEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methoxy-3-methylbenzoic Acid include iodosulfonylation-dehydroiodination of styrene . The radical mechanism was emphasized in order to show that this methodology can be used without the presence of expensive and sophisticated reactors or lamps .


Physical And Chemical Properties Analysis

4-Methoxy-3-methylbenzoic Acid is a solid substance . It has a molecular weight of 166.18 .

Scientific Research Applications

Encapsulation and Release of Flavor Molecules

4-Methoxy-3-methylbenzoic acid, as part of the vanillic acid molecule, has been utilized in the encapsulation of flavor molecules into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in foods. This encapsulation allows for a systematic release of the flavor, enhancing the longevity and stability of flavoring agents in various food products (Hong, Oh, & Choy, 2008).

Spectroscopic Analysis in Winemaking

The compound has been studied for its importance in winemaking, where spectroscopic analysis techniques such as vibrational, infrared, and Raman spectra are used. These methods, supported by quantum chemical computations, provide spectral fingerprints of the compound, which are crucial in the analytical applications for the detection of vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Doping of Polyaniline

4-Methoxy-3-methylbenzoic acid and its derivatives are reported as a new class of dopants for polyaniline. The doping process involves mixing the compound with polyaniline in a common solvent, which significantly alters the properties of polyaniline, making it suitable for various advanced technological applications. The doped polyaniline salts exhibit notable changes in properties such as conductivity, making them valuable in the field of conductive polymers (Amarnath & Palaniappan, 2005).

Induction of Mesophases in Liquid Crystalline Polymers

This compound has been used to induce mesophases through complexation with polyamides containing a 2,6-diaminopyridine moiety. The resulting polymeric complexes behave as single component liquid crystalline polymers and exhibit stable and enantiotropic mesophases, which are crucial for applications in displays and other optoelectronic devices (Ihata, Yokota, Kanie, Ujiie, & Kato, 2000).

Antimicrobial and Antitubercular Activities

Derivatives of 4-Methoxy-3-methylbenzoic acid have been found to exhibit significant antimicrobial and antitubercular activities. Semi-synthetic derivatives of the compound have shown promising results against various microbial strains and M. tuberculosis, indicating potential applications in the development of new antimicrobial and antitubercular agents (Tatipamula & Vedula, 2019).

Safety And Hazards

4-Methoxy-3-methylbenzoic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

4-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMUMZLKDOZMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374853
Record name 4-Methoxy-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylbenzoic Acid

CAS RN

6880-04-2
Record name 4-Methoxy-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6880-04-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
藤井保男, 黒済晃, 見里朝正 - Journal of Pesticide Science, 1979 - jlc.jst.go.jp
… and 4methoxy-3-methylbenzoic acid were kindly supplied by Mr. 0. Yamada of Ageo … to produce m-toluic acid or 4-methoxy-3methylbenzoic acid, and carbon dioxide would be liberated …
Number of citations: 6 jlc.jst.go.jp
P Zhou, M Malamas, AJ Robichaud - ARKIVOC, 2010 - arkat-usa.org
… Compound 1 was originally prepared in seven transformations from commercially available 2-bromo-1-fluoro-4-methylbenzene and 4-methoxy-3-methylbenzoic acid.While this original …
Number of citations: 6 www.arkat-usa.org
藤井保男, 黒川隆史, 石田秀弌, 山口勇… - Journal of Pesticide …, 1976 - jlc.jst.go.jp
3, 3′-Dimethyl-4-methoxybenzophenone (NK-049) labeled with carbon-14 at the carbonyl carbon was administered orally to female wister rats at the dosage of 500mg per kg. Carbon-…
Number of citations: 14 jlc.jst.go.jp
ET Jones, A Robertson - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
THE present investigation was undertaken (a) to establish the orientation of the compounds formed by the nuclear methylation of resacetophenone and P-resorcylic acid (Wechsler, …
Number of citations: 5 pubs.rsc.org
S Sankararaman, JK Kochi - Recueil des Travaux Chimiques …, 1986 - Wiley Online Library
… The melting point and spectral properties were the same as those obtained from an authentic sample of 4-methoxy-3-methylbenzoic acid obtained from the oxidation of 4-methoxy-3-…
Number of citations: 28 onlinelibrary.wiley.com
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
AS Kende, DP Curran - Journal of the American Chemical Society, 1979 - ACS Publications
… Methyl-2-formy!-4-methoxy-3-methylbenzoic Acid (7b). Ammonium salt 6b (21.2 g, 49.8 mmol) was treated with potassium tertbutoxide (8.4 g, 74.6 mmol) in DME (500 mL) following the …
Number of citations: 58 pubs.acs.org
BZ Mullaji, RC Shah - Proceedings of the Indian Academy of Sciences …, 1951 - Springer
… Gregor z as well as Weschler independently observed that methylation of ~-resorcylic acid with methyl iodide and potassium hydroxide gave 2-hydroxy-4-methoxy-3-methylbenzoic acid…
Number of citations: 11 link.springer.com
YL Chen - Proceedings of the Conference on Weed Control in …, 1983 - books.google.com
… Methoxyphenone was decomposed predominantly by cleavage at the carbonyl group to m-toluic acid and 4-methoxy-3-methylbenzoic acid. Other photodecomposition reactions were …
Number of citations: 3 books.google.com
HTT Le, H Yusuke, P Wonganan, TKD Le… - Natural Product …, 2022 - Taylor & Francis
… as 2-((2′R,3′S)-2′,3′-dihydroxybutan-2-yl)-6-hydroxy-4-methoxy-3-methylbenzoic acid. … ((2′R,3′S)-2′,3′-dihydroxybutan-2-yl)-6-hydroxy-4-methoxy-3-methylbenzoic acid (2) …
Number of citations: 4 www.tandfonline.com

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